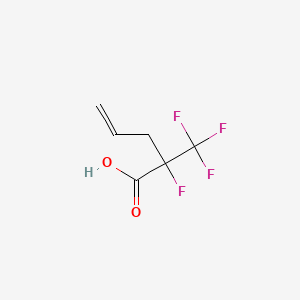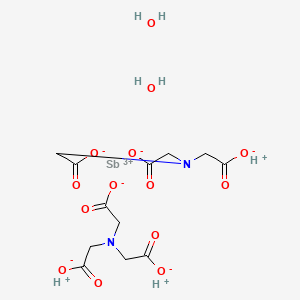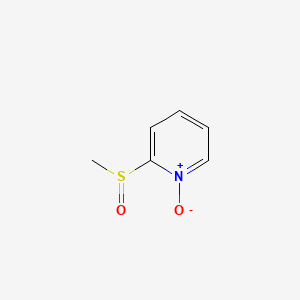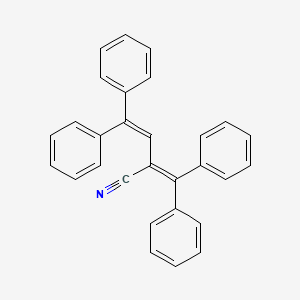
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a central but-3-enenitrile backbone with diphenylmethylidene and diphenyl substituents, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile typically involves the condensation of benzaldehyde derivatives with malonic acid or its esters under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization and dehydration to yield the final product. Common reagents used in this synthesis include sodium ethoxide, ethanol, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts reagents, typically under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-HIV activity is attributed to its ability to inhibit key enzymes like reverse transcriptase, integrase, and protease. The compound binds to the active sites of these enzymes, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar core structure and have been studied for their anti-HIV properties.
Diphenylmethane Derivatives: Compounds with similar diphenyl substituents but different functional groups.
Uniqueness
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
69052-95-5 |
|---|---|
Molekularformel |
C29H21N |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-benzhydrylidene-4,4-diphenylbut-3-enenitrile |
InChI |
InChI=1S/C29H21N/c30-22-27(29(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-21H |
InChI-Schlüssel |
JVBAUHKIRQWTAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


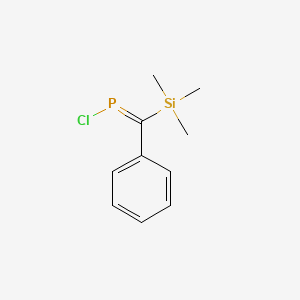


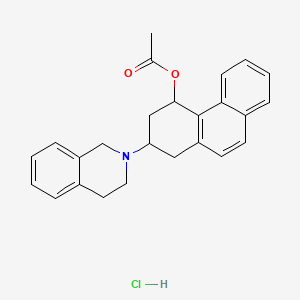

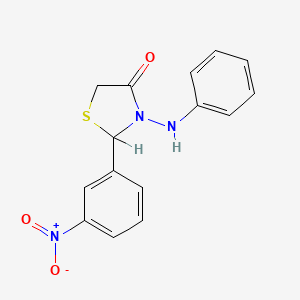

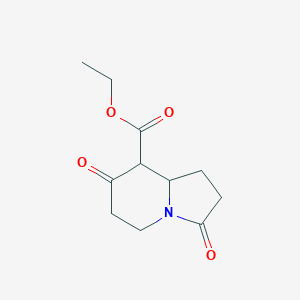

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

